4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide
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Overview
Description
4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.269 g/mol . It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 4-position and a methoxy group at the 6-position on the pyridine ring, along with N,N-dimethyl substitution on the amide nitrogen.
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced at the 4-position through a nucleophilic substitution reaction.
Methoxy Group Introduction: The methoxy group is introduced at the 6-position using a suitable methoxylation reagent.
Amide Formation: The final step involves the formation of the N,N-dimethylamide by reacting the intermediate with dimethylamine under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
N-Methoxy-N,6-dimethylnicotinamide: This compound lacks the cyclopropoxy group but shares the methoxy and N,N-dimethylamide functionalities.
6-Chloro-N,N-dimethylnicotinamide: This compound has a chloro group instead of the cyclopropoxy and methoxy groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)12(15)9-7-13-11(16-3)6-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
RTICADYJKIPWLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1OC2CC2)OC |
Origin of Product |
United States |
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